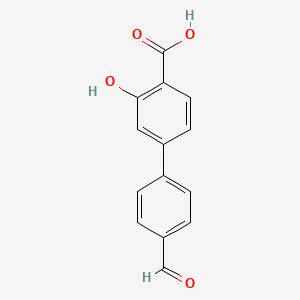

4-(4-Formylphenyl)-2-hydroxybenzoic acid

Description

Properties

IUPAC Name |

4-(4-formylphenyl)-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-8-9-1-3-10(4-2-9)11-5-6-12(14(17)18)13(16)7-11/h1-8,16H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQXGBQEAKEZHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40688902 | |

| Record name | 4'-Formyl-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261980-11-3 | |

| Record name | 4'-Formyl-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profiling of Formyl-Hydroxybenzoic Acids: Structural Determinants & Pharmaceutical Relevance

Topic: Physical Properties and Structural Characterization of Formyl-Substituted Hydroxybenzoic Acids Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Engineers, and Crystallographers

Executive Summary

Formyl-substituted hydroxybenzoic acids represent a critical class of bifunctional aromatic scaffolds in medicinal chemistry. Characterized by the presence of three distinct reactive centers—a carboxylic acid, a phenolic hydroxyl, and a formyl (aldehyde) group—these compounds serve as versatile pharmacophores and precursors for Schiff base ligands, HIV-1 integrase inhibitors, and antimicrobial agents.

This guide provides an in-depth analysis of the physical properties governing their behavior in solution and solid states. We focus on the three primary isomers of pharmaceutical interest: 3-formyl-4-hydroxybenzoic acid , 5-formyl-2-hydroxybenzoic acid (5-formylsalicylic acid) , and 3-formyl-2-hydroxybenzoic acid . Understanding the interplay between intramolecular hydrogen bonding and acidity (pKa) is essential for optimizing their solubility and bioavailability profiles during drug development.

Structural Isomerism and Nomenclature

The physicochemical behavior of these molecules is dictated by the relative positioning of the functional groups (ortho, meta, or para).

| Common Name | IUPAC Name | CAS Number | Key Structural Feature |

| Vanillin Acid Derivative | 3-Formyl-4-hydroxybenzoic acid | 584-87-2 | Para-hydroxyl relative to acid; Ortho-formyl relative to hydroxyl. |

| 5-Formylsalicylic Acid | 5-Formyl-2-hydroxybenzoic acid | 616-76-2 | Ortho-hydroxyl (Salicylic core); Formyl at C5 (para to OH). |

| 3-Formylsalicylic Acid | 3-Formyl-2-hydroxybenzoic acid | 610-04-8 | Ortho-hydroxyl (Salicylic core); Formyl at C3 (ortho to OH).[1] |

Thermodynamic & Physicochemical Profile

Melting Point and Thermal Stability

Formyl-hydroxybenzoic acids exhibit high melting points, typically exceeding 200°C, indicative of strong crystal lattice energies driven by extensive hydrogen bonding networks.

-

Decomposition: A critical observation for process chemists is that these compounds often undergo decarboxylation or oxidation prior to or during melting. For instance, 5-formyl-2-hydroxybenzoic acid melts with decomposition at approximately 250°C .[2]

-

Lattice Energy: The para-substituted isomers (e.g., 3-formyl-4-hydroxybenzoic acid) generally display higher lattice stability due to the capability for linear intermolecular hydrogen bonding chains, contrasting with ortho-isomers where intramolecular bonding sequesters donors.

Acid-Base Dissociation (pKa)

The acidity of these compounds is a function of the electron-withdrawing nature of the formyl group (-I and -M effects) and the stabilization of the conjugate base via hydrogen bonding.

Comparative Acidity Table:

| Compound | pKa1 (COOH) | pKa2 (OH) | Mechanistic Insight |

| Salicylic Acid (Ref) | 2.97 | 13.8 | Intramolecular H-bond stabilizes anion. |

| 5-Formyl-2-hydroxybenzoic acid | ~2.67 (Pred.) | ~8-9 | Formyl at C5 exerts strong electron-withdrawing effect, increasing acidity of both COOH and OH compared to parent salicylic acid. |

| 3-Formyl-2-hydroxybenzoic acid | < 2.67 | > 9.0 | Strongest Acid: The formyl group at C3 is proximal to the carboxyl, exerting maximum inductive acidification. However, the phenolic proton is tightly held in a bifurcated H-bond, raising pKa2. |

Solubility and Lipophilicity

-

pH Dependence: These compounds are amphiphilic. At pH < pKa1, they exist as neutral, poorly soluble solids (water solubility < 1 mg/mL). At pH > 7, they form highly soluble dianions.

-

Organic Solvents: Moderate solubility in polar aprotic solvents (DMSO, DMF, THF) and alcohols (Methanol, Ethanol). Poor solubility in non-polar solvents (Hexane, Toluene) due to high polarity.

Spectroscopic Characterization (Diagnostic Signals)

Reliable identification requires monitoring specific vibrational and magnetic resonance markers.

-

Infrared Spectroscopy (FT-IR):

-

Carbonyl Region (1650–1720 cm⁻¹): Expect two distinct bands. The aldehyde C=O typically appears at higher frequencies (~1690 cm⁻¹) than the hydrogen-bonded carboxyl C=O (~1660–1680 cm⁻¹).

-

Hydroxyl Region (2500–3300 cm⁻¹): A broad, diffuse band centered around 3000 cm⁻¹ is characteristic of the carboxylic O-H dimer.

-

-

¹H-NMR (DMSO-d₆):

-

Aldehyde Proton: Sharp singlet at δ 9.8–10.2 ppm .

-

Carboxylic/Phenolic Protons: Broad singlets, often exchangeable. The intramolecularly bonded phenolic proton in salicylic derivatives may appear very downfield (δ 11.0+ ppm ).

-

Experimental Protocol: Synthesis & Purification Workflow

To ensure accurate physical property measurement, high-purity samples are required. The following protocol outlines the oxidation of methyl-substituted hydroxybenzoic acids, a standard "green" route to these formyl derivatives.

Methodology: Catalytic Aerobic Oxidation

Objective: Synthesis of 5-formyl-2-hydroxybenzoic acid from 5-methylsalicylic acid.

-

Reagent Setup:

-

Substrate: 5-Methylsalicylic acid (10 mmol).

-

Solvent: Ethylene glycol (provides high boiling point and solvation).

-

Catalyst: Cobalt(II) acetate (1 mol%).

-

Base: NaOH (3 equivalents).

-

-

Reaction:

-

Charge the reaction vessel with substrate, solvent, and base.

-

Heat to 80°C under an Oxygen (O₂) atmosphere (balloon pressure or bubbling).

-

Stir vigorously for 8–10 hours . The color will shift from pale pink (Co salt) to dark brown.

-

-

Workup (Critical for Purity):

-

Cool the mixture to room temperature.

-

Dilute with water (50 mL).

-

Acidify carefully with 2M HCl to pH ~1-2. This protonates the carboxylate, precipitating the product.

-

Extraction: Extract with Methyl tert-butyl ether (MTBE) or Ethyl Acetate (3 x 30 mL).

-

Wash: Wash organic layer with brine. Dry over anhydrous Na₂SO₄.

-

-

Purification:

-

Concentrate in vacuo.

-

Recrystallization: Dissolve crude solid in minimum hot Ethanol/Water (9:1). Cool slowly to 4°C. Filter crystals.

-

Visualization: Synthesis & Isolation Logic

Figure 1: Step-by-step workflow for the catalytic synthesis and isolation of formyl-hydroxybenzoic acids.

Crystallography & Supramolecular Chemistry[4]

The solid-state properties of these acids are dominated by hydrogen bonding motifs.

Intramolecular vs. Intermolecular Bonding

-

Salicylic Motifs (Ortho-isomers):

-

Intramolecular: A strong hydrogen bond forms between the phenolic hydrogen and the carbonyl oxygen of the carboxyl group (S(6) ring motif). This "locks" the conformation, reducing the entropic penalty for crystallization but lowering water solubility.

-

Effect on Reactivity: The phenolic proton is less available for intermolecular interactions, making these isomers less hygroscopic than their para counterparts.

-

-

Para-Isomers (e.g., 3-Formyl-4-hydroxybenzoic acid):

-

Lacking the S(6) motif, these molecules form extensive intermolecular dimers (R2^2(8) motif) between carboxylic acid groups of adjacent molecules. This often results in higher melting points and lower solubility in non-polar solvents.

-

References

-

PubChem. (2025).[1][3][4][5] 3-Formyl-4-hydroxybenzoic acid (CID 317508) - Physical Properties. National Library of Medicine. Available at: [Link]

Sources

- 1. 3-Formylsalicylic acid | C8H6O4 | CID 69117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Formylsalicylic acid | 616-76-2 [amp.chemicalbook.com]

- 3. 5-Formylsalicylic acid | C8H6O4 | CID 69226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(5-Formyl-2-furyl)-2-hydroxybenzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Formyl-3-hydroxybenzoic acid | C8H6O4 | CID 317508 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 4-(4-Formylphenyl)-2-hydroxybenzoic Acid: A Technical Guide

Introduction: The Critical Role of Solubility in Drug Development

In the realm of pharmaceutical sciences and drug development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property. It dictates the bioavailability of a drug, influences its formulation strategies, and ultimately impacts its therapeutic efficacy. The compound 4-(4-Formylphenyl)-2-hydroxybenzoic acid, a molecule with significant potential in medicinal chemistry, presents a unique set of solubility challenges and opportunities due to its complex molecular architecture.

This technical guide serves as an in-depth exploration of the solubility characteristics of 4-(4-Formylphenyl)-2-hydroxybenzoic acid in organic solvents. It is designed for researchers, scientists, and drug development professionals, providing both theoretical insights and a practical, field-proven experimental framework. While extensive quantitative solubility data for this specific molecule is not widely available in public literature, this guide will equip you with the foundational knowledge and a robust methodology to determine and understand its solubility profile.

Deconstructing the Molecule: A Structural Approach to Solubility Prediction

The solubility of a compound is intrinsically linked to its molecular structure. An analysis of the functional groups and overall architecture of 4-(4-Formylphenyl)-2-hydroxybenzoic acid provides valuable clues to its behavior in various organic solvents.

The key structural features of this molecule include:

-

A carboxylic acid (-COOH) group : This group is polar and capable of acting as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents.

-

A hydroxyl (-OH) group : Similar to the carboxylic acid, the hydroxyl group is polar and can participate in hydrogen bonding.

-

A formyl (-CHO) group : The aldehyde group adds to the molecule's polarity.

-

A biphenyl backbone : This large, non-polar aromatic system will contribute to solubility in less polar or aromatic solvents.

The interplay of these functional groups—the polar, hydrogen-bonding moieties and the non-polar biphenyl system—suggests a complex solubility profile. It is likely to be sparingly soluble in highly non-polar solvents like hexanes and may exhibit greater solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in alcohols like methanol and ethanol.

Caption: Chemical structure of 4-(4-Formylphenyl)-2-hydroxybenzoic acid.

A Robust Framework for Experimental Solubility Determination: The Shake-Flask Method

To obtain reliable and reproducible solubility data, a well-controlled experimental protocol is paramount. The saturation shake-flask method is widely regarded as the gold standard for determining equilibrium solubility and is recommended for this purpose.[1][2][3]

The underlying principle of this method is to create a saturated solution by agitating an excess of the solid compound in the solvent of interest until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Experimental Protocol

Objective: To determine the equilibrium solubility of 4-(4-Formylphenyl)-2-hydroxybenzoic acid in a range of organic solvents at a specified temperature.

Materials:

-

4-(4-Formylphenyl)-2-hydroxybenzoic acid (solid, high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dimethyl sulfoxide, N,N-dimethylformamide)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature orbital shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation: Add an excess amount of solid 4-(4-Formylphenyl)-2-hydroxybenzoic acid to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study by sampling at various time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles that would otherwise lead to an overestimation of solubility.

-

Quantification: Analyze the filtered sample solution using a validated HPLC method to determine the concentration of the dissolved compound.

Self-Validating System and Causality

-

Excess Solid: The presence of undissolved solid at the end of the experiment is a visual confirmation that a saturated solution has been achieved.[1]

-

Equilibrium: Agitation for an extended period at a constant temperature is crucial to reach a true thermodynamic equilibrium between the solid and the solution.[2][4]

-

Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature is essential for reproducible results.

-

Filtration: The use of a fine-pore filter ensures that only the dissolved solute is measured, enhancing the accuracy of the determination.

Caption: Experimental workflow for the shake-flask solubility determination method.

Analytical Quantification via High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred analytical technique for accurately quantifying the concentration of 4-(4-Formylphenyl)-2-hydroxybenzoic acid in the saturated solvent samples due to its specificity and sensitivity.[5][6]

A typical reversed-phase HPLC method can be developed as follows:

-

Column: A C18 column is often a good starting point for the separation of aromatic acids.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid to control ionization) and an organic phase (e.g., acetonitrile or methanol) is generally effective.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance is suitable.

-

Quantification: A calibration curve should be prepared using standard solutions of 4-(4-Formylphenyl)-2-hydroxybenzoic acid of known concentrations in the same solvent as the samples. This allows for the accurate determination of the concentration in the experimental samples.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Template for Solubility Data of 4-(4-Formylphenyl)-2-hydroxybenzoic Acid

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetone | 25 | ||

| Ethyl Acetate | 25 | ||

| Dimethyl Sulfoxide | 25 | ||

| N,N-Dimethylformamide | 25 | ||

| Other Solvents | 25 |

Conclusion

While specific, publicly available solubility data for 4-(4-Formylphenyl)-2-hydroxybenzoic acid remains limited, this guide provides a comprehensive framework for its determination and interpretation. By understanding the interplay of its structural features and by employing a robust experimental methodology such as the shake-flask method coupled with HPLC analysis, researchers can generate the critical data needed to advance their research and development efforts. A thorough understanding of the solubility of this promising compound is a crucial step in unlocking its full therapeutic potential.

References

-

IEEE. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. IEEE Xplore. [Link]

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- Völgyi, G., Baka, E., Box, K. J., Comer, J. E. A., & Takács-Novák, K. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson–Hasselbalch relationship. Analytica Chimica Acta, 673(1), 40–46.

- Li, P., Tabibi, S. E., & Yalkowsky, S. H. Solubilization of flavopiridol by pH control combined with cosolvents, surfactants, or complexants. Journal of Pharmaceutical Sciences.

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

-

ResearchGate. (n.d.). Hansen solubility parameters (HSP). [Link]

-

USP-NF. (2013). 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. [Link]

-

Scribd. (n.d.). Introduction to Solubility Parameters. [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Agilent. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]

-

American Coatings Association. (2018). Hansen Solubility Parameters (HSP): 1—Introduction. [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. [Link]

-

USP.org. (2013). 38(4) Stimuli to the Revision Process: Solubility Criteria for Veterinary Drugs. [Link]

-

ResearchGate. (2016). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. [Link]

-

SciSpace. (n.d.). A review on method development by hplc. [Link]

-

PubChem. (n.d.). 4-(4-formylphenyl)benzoic Acid. [Link]

-

PubChem. (n.d.). 4-Formyl-2-hydroxybenzoic acid. [Link]

-

YouTube. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]

-

MDPI. (2021). Development and Validation of a High-Performance Liquid Chromatography Method for Quality Assessment of Oriental Medicine, Dokhwalgisaeng-Tang. [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7). [Link]

-

Wikipedia. (n.d.). 4-Hydroxybenzoic acid. [Link]

Sources

Overview of biphenyl derivatives in reticular chemistry

An In-Depth Technical Guide to Biphenyl Derivatives in Reticular Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reticular chemistry, the art of assembling molecular building blocks into ordered, porous frameworks, has revolutionized materials science. Within this field, biphenyl derivatives have emerged as exceptionally versatile and powerful linkers for the construction of both Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). Their rigid, linear, and highly tunable nature allows for precise control over framework topology, porosity, and functionality. This guide provides a comprehensive overview of the role of biphenyl derivatives in reticular chemistry, from the design and synthesis of the linkers themselves to their application in constructing advanced functional materials. We will explore their impact on framework properties, detail key synthetic protocols, and discuss the future outlook for this critical class of molecular building blocks.

The Biphenyl Motif: A Pillar of Reticular Design

Reticular chemistry is founded on the principle of linking well-defined molecular building blocks (nodes and linkers) through strong bonds to create crystalline, extended structures.[1] The properties of the resulting frameworks—such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)—are directly dictated by the geometry and chemistry of these components.[2][3]

Biphenyl and its derivatives serve as quintessential organic linkers. A biphenyl consists of two phenyl rings connected by a C-C single bond.[4] This simple yet elegant structure offers several key advantages for framework construction:

-

Structural Rigidity and Linearity: The biphenyl unit provides a rigid, rod-like spacer, which is crucial for creating robust, porous materials with predictable and permanent porosity.

-

Tunable Length and Geometry: By functionalizing the biphenyl core at different positions (e.g., 4,4' for linear extension or 3,5' for angular geometries), chemists can precisely control the dimensions and topology of the resulting framework.

-

Chemical Modularity: The phenyl rings can be readily functionalized with a wide array of chemical groups (e.g., -COOH, -NH2, -OH, -CN) either before or after framework assembly.[4] This allows for the fine-tuning of the framework's chemical environment for specific applications like catalysis or selective adsorption.[5][6]

-

Inherent Chirality (Atropisomerism): When bulky substituents are placed at the ortho-positions (2, 2', 6, 6'), free rotation around the central C-C bond is hindered.[7][8] This restricted rotation can lead to stable, non-superimposable mirror images known as atropisomers, introducing chirality into the framework without a traditional stereocenter.[9][10] This is a powerful tool for developing materials for enantioselective applications.

Ligand Design and Synthesis: Crafting the Biphenyl Linker

The success of a reticular synthesis begins with the linker. The design choices made at this stage directly translate to the final material's properties.

Key Design Considerations

-

Connectivity: The number and position of coordinating groups define the linker's "topicity." A ditopic linker like 4,4'-biphenyldicarboxylic acid (BPDC) connects two nodes, promoting linear chain or 2D grid formation.[11] A tetratopic linker such as biphenyl-2,2',5,5'-tetracarboxylic acid can create more complex 3D networks by connecting four nodes.[12]

-

Coordinating Groups: The choice of functional group determines the type of framework. Carboxylates (-COOH) are classic choices for MOF synthesis, readily coordinating with metal ions.[11] Amines (-NH2), aldehydes (-CHO), boronic acids (-B(OH)2), and nitriles (-CN) are commonly used to form the robust covalent bonds (e.g., imine, boronate ester, triazine) found in COFs.[2][13]

-

Symmetry and Functionality: Symmetrical linkers often lead to highly crystalline, ordered frameworks. Asymmetrical or "heterotopic" linkers, which contain different coordinating groups, can be used to create more complex, anisotropic structures with unique properties.[14][15]

General Synthetic Workflow

The synthesis of biphenyl linkers often involves well-established organic reactions. A common strategy is the Suzuki coupling, which efficiently forms the central C-C bond between two phenyl rings. This is followed by the introduction or modification of the desired coordinating functional groups.

Caption: Solvothermal synthesis of a biphenyl-based MOF.

A prime example is Bio-MOF-Zn , which is constructed from zinc ions, adenine, and the biphenyl linker 4,4'-biphenyldicarboxylic acid (BPDC). [16]This framework shows excellent capacity for drug delivery, successfully loading and releasing diclofenac sodium. [16]

Postsynthetic Modification (PSM)

PSM is a powerful technique to introduce functionality into a pre-existing MOF without disrupting its crystalline structure. [5][6][17]Biphenyl linkers containing reactive handles (like -NH2 or -alkenyl groups) are ideal for this approach. For example, an amino-functionalized biphenyl linker within a MOF can be reacted with various anhydrides to systematically alter the pore environment and tune the material's properties. [18][19]This allows for the creation of a family of materials from a single parent framework, a highly efficient strategy for materials discovery.

Application in Covalent Organic Frameworks (COFs)

COFs are constructed entirely from light elements linked by strong covalent bonds. [2]Biphenyl derivatives are foundational building blocks for COFs, offering the rigidity needed to form crystalline, porous networks.

Linkage Chemistries

-

Imine Condensation: The reaction between an amine-functionalized biphenyl and an aldehyde-functionalized building block is one of the most common methods for forming highly stable 2D or 3D COFs.

-

Triazine Formation: The trimerization of nitrile-functionalized biphenyls under ionothermal conditions yields exceptionally robust Covalent Triazine Frameworks (CTFs). [20]These materials often exhibit high chemical stability and are promising for applications in harsh environments.

Experimental Protocol: Synthesis of CTF-Biphenyl

This protocol details the synthesis of a covalent triazine framework from biphenyl-4,4'-dicarbonitrile via a Friedel-Crafts reaction, a scalable alternative to ionothermal synthesis. [20] Step 1: Catalyst and Monomer Preparation

-

Ensure all glassware is rigorously dried in an oven and cooled under a nitrogen atmosphere.

-

Use anhydrous aluminum chloride (AlCl₃) and dichloromethane (DCM) (distilled over CaH₂).

-

The monomers are biphenyl and cyanuric chloride.

Step 2: Friedel-Crafts Alkylation

-

In a 500 mL three-neck flask equipped with a reflux condenser and under a nitrogen atmosphere, add biphenyl (2.313 g, 15 mmol), cyanuric chloride (1.844 g, 10 mmol), and anhydrous AlCl₃ (6.000 g, 45 mmol).

-

Add 500 mL of anhydrous DCM to the flask.

-

Heat the mixture to reflux and maintain for 16 hours with vigorous stirring. A solid precipitate will form.

Step 3: Product Washing and Purification

-

Cool the reaction mixture to room temperature and filter the solid product.

-

Wash the collected solid sequentially with the following solvents, stirring for 15 minutes during each wash:

-

Deionized water (3 x 50 mL)

-

Methanol (3 x 50 mL)

-

Tetrahydrofuran (THF) (3 x 50 mL)

-

Acetone (3 x 50 mL)

-

-

Causality: The extensive washing sequence is critical to remove the AlCl₃ catalyst, unreacted monomers, and any soluble oligomers. The use of different polarity solvents ensures comprehensive purification, which is essential for achieving the desired porosity.

-

Dry the final product, CTF-biphenyl, in a vacuum oven at 80°C overnight.

-

Self-Validation: The successful formation of the triazine network can be confirmed by Fourier-transform infrared (FTIR) spectroscopy, observing the characteristic triazine ring vibration modes and the disappearance of the nitrile peak from the starting material. Powder X-ray diffraction (PXRD) should be used to confirm the crystallinity of the framework.

Characterization of Biphenyl-Based Frameworks

A multi-technique approach is essential to fully characterize the structure and properties of these materials.

| Technique | Information Obtained | Typical Result for a Crystalline Biphenyl Framework |

| Powder X-ray Diffraction (PXRD) | Crystallinity, phase purity, and unit cell parameters. | Sharp, well-defined diffraction peaks indicating long-range order. |

| Gas Sorption (N₂ at 77 K) | Surface area (BET), pore volume, and pore size distribution. | Type I or Type IV isotherm, indicating microporous or mesoporous structure, with a high surface area (e.g., >1000 m²/g). |

| Solid-State NMR Spectroscopy | Confirmation of linker incorporation and covalent bond formation. [21] | Resonances corresponding to the biphenyl and other framework components, confirming the expected structure. |

| FTIR Spectroscopy | Presence of functional groups and confirmation of bond formation. | Disappearance of monomer functional group peaks (e.g., -CHO, -NH2) and appearance of new linkage peaks (e.g., C=N imine). |

| Thermogravimetric Analysis (TGA) | Thermal stability of the framework. | High decomposition temperature (often >350°C), indicating a robust framework. |

Future Outlook

The utility of biphenyl derivatives in reticular chemistry is far from exhausted. Future research directions are poised to leverage their unique properties for even more sophisticated materials:

-

Complex Topologies: The use of low-symmetry and heterotopic biphenyl linkers will enable the rational design of multinary frameworks with precisely arranged, distinct chemical domains. [14][15]* Advanced Chiral Materials: The synthesis of enantiopure atropisomeric biphenyl linkers will pave the way for highly effective materials in asymmetric catalysis and chiral separations.

-

Dynamic and Responsive Frameworks: Incorporating photo-switchable or redox-active moieties onto the biphenyl backbone will lead to "smart" materials that can respond to external stimuli, finding applications in sensing, controlled drug release, and molecular machinery.

References

- Postsynthetic Modification of Metal–Organic Frameworks | Inorganic Chemistry. (2021, August 16). Inorganic Chemistry.

- Covalent organic frameworks as multifunctional materials for chemical detection - PMC - NIH.

- Biphenyl-Based Covalent Triazine Framework/Matrimid ® Mixed-Matrix Membranes for CO 2 /CH 4 Separ

- Development of biological metal–organic frameworks designed for biomedical applications: from bio-sensing/bio-imaging to disease treatment - PMC.

- Some common organic linkers used in MOF synthesis. a Carboxylate... - ResearchGate.

- High-Performance Biphenyl-Based Covalent Organic Framework for Supercapacitor Applications | Request PDF. (2025, July 15).

- Semiconducting Covalent Organic Frameworks | Chemical Reviews. (2025, May 14).

- Two ZnII-based MOFs constructed with biphenyl-2,2',5,5'-tetracarboxylic acid and flexible N-donor ligands: syntheses, structures and properties. (2020, June 1). PubMed.

- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013, May 1). Arabian Journal of Chemistry.

- Optical Isomerism in Allene, Spiro & Biphenyl Compounds Explained. Vedantu.

- A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. (2023, February 24). MDPI.

- Carboxyl-Functionalized Covalent Organic Frameworks for the Adsorption and Removal of Triphenylmethane Dyes | ACS Applied Nano Materials. (2019, October 30).

- Post‐synthetic Modification of MOFs | Metal Organic Frameworks as Heterogeneous Catalysts | Books G

- Two Principles of Reticular Chemistry Uncovered in a Metal-Organic Framework of Heterotritopic Linkers and Infinite Secondary Building Units.

- Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks | ACS Central Science. (2020, July 2).

- Biological deeds of Biphenyl deriv

- Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks. (2013, October 15). Chemistry | Illinois.

- Accessing Postsynthetic Modification in a Series of Metal-Organic Frameworks and the Influence of Framework Topology on Reactivity | Request PDF. (2025, August 9).

- Anisotropic reticular chemistry. Omar Yaghi.

- Chirality in biphenyls and the first biphenyl compound separated into enantiomers (1). - ResearchGate.

- Linkers for MOFs and COFs. Enamine.

- Chapter 3: NMR of Organic Linkers in MOFs and COFs. (2024, December 18). Books.

- chirality of Biphenyls || Stereochemistry || 3D chemistry. (2020, September 25). YouTube.

- Bimetallic Metal−Organic Frameworks (BMOFs) and Their Potential Applications. (2021, October 29).

- chirality of symmetrically substituted biphenyl. (2016, December 24). Chemistry Stack Exchange.

- Applications of Metal–Organic Frameworks and Their Derivatives in Fuel Cells. (2025, February 20). MDPI.

- Multiple applications of metal-organic frameworks (MOFs) in the treatment of orthopedic diseases. Frontiers.

- Optical Activity in Absence of Chiral Carbon (Biphenyls, Allenes and Spiranes). Dalal Institute.

- Biologically Derived Metal Organic Frameworks. Infoscience.

- Recent Advances in Multifunctional Reticular Framework Nanoparticles: A Paradigm Shift in Materials Science Road to a Structured Future - PMC. (2023, September 22).

Sources

- 1. Recent Advances in Multifunctional Reticular Framework Nanoparticles: A Paradigm Shift in Materials Science Road to a Structured Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Covalent organic frameworks as multifunctional materials for chemical detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Linkers for MOFs and COFs - Enamine [enamine.net]

- 4. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 5. books.rsc.org [books.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Optical Isomerism in Allene, Spiro & Biphenyl Compounds Explained [vedantu.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. dalalinstitute.com [dalalinstitute.com]

- 11. researchgate.net [researchgate.net]

- 12. Two ZnII-based MOFs constructed with biphenyl-2,2',5,5'-tetracarboxylic acid and flexible N-donor ligands: syntheses, structures and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. yaghi.berkeley.edu [yaghi.berkeley.edu]

- 16. Development of biological metal–organic frameworks designed for biomedical applications: from bio-sensing/bio-imaging to disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chemistry.illinois.edu [chemistry.illinois.edu]

- 19. researchgate.net [researchgate.net]

- 20. Biphenyl-Based Covalent Triazine Framework/Matrimid® Mixed-Matrix Membranes for CO2/CH4 Separation | MDPI [mdpi.com]

- 21. books.rsc.org [books.rsc.org]

Methodological & Application

Application Notes and Protocols for 4-(4-Formylphenyl)-2-hydroxybenzoic acid in Metal-Organic Framework Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the utilization of 4-(4-Formylphenyl)-2-hydroxybenzoic acid as a versatile organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The unique trifunctional nature of this linker, possessing a carboxylate for metal coordination, a hydroxyl group for secondary coordination or hydrogen bonding, and a reactive formyl group, opens avenues for the design of highly functional and adaptable porous materials. This document is intended to serve as a practical resource for researchers in materials science, chemistry, and drug development, offering both foundational knowledge and actionable experimental procedures.

Introduction: The Strategic Advantage of a Trifunctional Linker

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] The modularity of MOF synthesis allows for the rational design of materials with tailored pore sizes, surface areas, and chemical functionalities.[2] The choice of the organic linker is paramount in dictating the final properties of the MOF.[1]

4-(4-Formylphenyl)-2-hydroxybenzoic acid (also known as 4-formyl-2-hydroxybenzoic acid or salicylaldehyde-4-carboxylic acid) is a particularly compelling linker due to its trifunctionality:

-

Carboxylic Acid Group: This primary coordination site readily binds to metal centers, forming the foundational framework structure.

-

Hydroxyl Group: The ortho-hydroxyl group can participate in secondary coordination to the metal center, enhancing framework stability, or engage in intramolecular hydrogen bonding, influencing the linker's conformation.

-

Formyl (Aldehyde) Group: This reactive handle extends into the pores of the resulting MOF, providing a platform for post-synthetic modification (PSM).[3] This allows for the covalent grafting of a wide array of molecules, enabling the fine-tuning of the MOF's properties for specific applications.[4]

The presence of the aldehyde functionality is especially significant for applications in drug delivery and catalysis. It allows for the attachment of targeting ligands, stimuli-responsive moieties, or catalytic sites after the MOF has been synthesized, a process that might not be feasible in a one-pot synthesis.[5]

Properties of 4-(4-Formylphenyl)-2-hydroxybenzoic acid

A thorough understanding of the linker's properties is crucial for designing successful MOF synthesis strategies.

| Property | Value | Source |

| Chemical Formula | C₈H₆O₄ | |

| Molecular Weight | 166.13 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in polar solvents like DMF, ethanol, and water | |

| Key Functional Groups | Carboxylic acid, Hydroxyl, Aldehyde |

Synthesis of MOFs using 4-(4-Formylphenyl)-2-hydroxybenzoic acid: A General Protocol

The following protocol outlines a general solvothermal method for the synthesis of MOFs using 4-(4-Formylphenyl)-2-hydroxybenzoic acid. This method is adapted from established procedures for related hydroxy- and carboxylate-containing linkers.[6][7] Researchers should consider this a starting point, and optimization of parameters such as metal salt, solvent system, temperature, and reaction time may be necessary to achieve the desired product.

Materials and Reagents

-

4-(4-Formylphenyl)-2-hydroxybenzoic acid (linker)

-

Metal Salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate, Zirconium(IV) chloride)

-

Solvent: N,N-Dimethylformamide (DMF) is a common choice.[6] Other high-boiling point polar solvents can also be explored.

-

Modulator (optional): A monocarboxylic acid such as benzoic acid or acetic acid can be used to control crystal size and reduce defects.[8]

-

Washing Solvents: DMF, Ethanol

-

Activation Solvent: A volatile solvent like methanol or acetone.

Experimental Workflow

Caption: General workflow for the solvothermal synthesis of MOFs.

Step-by-Step Protocol

-

Solution Preparation:

-

In a 20 mL scintillation vial, dissolve a stoichiometric amount of 4-(4-Formylphenyl)-2-hydroxybenzoic acid in 5 mL of DMF.

-

In a separate vial, dissolve the chosen metal salt in 5 mL of DMF. The molar ratio of metal to linker is typically 1:1 or 2:1, but this should be optimized.[6]

-

If using a modulator, add it to the metal salt solution. The amount of modulator can significantly impact the reaction and may range from a few equivalents to a large excess relative to the linker.[8]

-

-

Reaction:

-

Combine the linker and metal salt solutions in the reaction vial.

-

Tightly cap the vial and place it in an isothermal oven.

-

Heat the reaction mixture at a constant temperature, typically between 80°C and 150°C, for 24 to 72 hours.[6] The optimal temperature and time will depend on the specific metal-linker combination.

-

-

Purification:

-

After the reaction is complete, allow the vial to cool slowly to room temperature.

-

Collect the crystalline product by centrifugation or filtration.

-

Wash the product thoroughly with fresh DMF (3 times) to remove any unreacted starting materials.

-

Subsequently, wash with a more volatile solvent like ethanol (3 times) to exchange the high-boiling DMF.[9]

-

-

Activation:

-

To activate the MOF, the solvent molecules residing in the pores must be removed. This is typically achieved by heating the sample under a dynamic vacuum.[9] The activation temperature should be chosen carefully to avoid framework collapse, and can be guided by thermogravimetric analysis (TGA).

-

Characterization of the Resulting MOF

A suite of characterization techniques should be employed to confirm the successful synthesis and determine the properties of the MOF.

| Technique | Purpose | Expected Outcome |

| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material. | A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To verify the coordination of the linker to the metal and the presence of the formyl group. | Disappearance or shifting of the carboxylic acid O-H band, and the presence of a characteristic C=O stretching vibration from the aldehyde. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and determine the temperature for activation. | A weight loss profile showing solvent removal and framework decomposition at higher temperatures. |

| Gas Sorption Analysis (e.g., N₂ at 77 K) | To determine the porosity, surface area (BET), and pore size distribution. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. |

| Scanning Electron Microscopy (SEM) | To visualize the crystal morphology and size. | Images showing the shape and size distribution of the MOF crystals. |

Application in Drug Development: Post-Synthetic Modification for Targeted Delivery

The aldehyde groups lining the pores of MOFs synthesized with 4-(4-Formylphenyl)-2-hydroxybenzoic acid are ideal sites for post-synthetic modification (PSM).[3] This allows for the covalent attachment of various functional molecules, which is particularly advantageous for drug delivery applications.

Workflow for Post-Synthetic Modification

Caption: Workflow for post-synthetic modification of an aldehyde-functionalized MOF.

Protocol for Covalent Attachment of a Targeting Ligand

This protocol describes a general procedure for attaching an amine-containing molecule (e.g., a targeting ligand for cancer cells) to the aldehyde-functionalized MOF via an imine condensation reaction.

-

Activation: Ensure the MOF is fully activated to allow access to the aldehyde groups within the pores.

-

Reaction Setup:

-

Suspend the activated MOF in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

-

Add an excess of the amine-containing molecule to the suspension.

-

The reaction can often proceed at room temperature, but gentle heating may be required to drive the reaction to completion.

-

-

Purification:

-

After the reaction, collect the functionalized MOF by centrifugation.

-

Wash the product extensively with the reaction solvent to remove any unreacted amine, followed by a volatile solvent.

-

Dry the final product under vacuum.

-

-

Characterization: Confirm the successful functionalization using techniques such as FTIR (to observe the C=N imine stretch) and solid-state NMR.

Conclusion

4-(4-Formylphenyl)-2-hydroxybenzoic acid is a highly promising linker for the synthesis of functional MOFs. Its unique combination of coordinating and reactive functional groups allows for the construction of robust frameworks that can be further tailored through post-synthetic modification. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the potential of this versatile linker in developing advanced materials for drug delivery, catalysis, and other applications. The key to success lies in careful experimental design and thorough characterization to understand the structure-property relationships of these novel materials.

References

-

Gong, Y., Sharp, S. J., Elsegood, M. R. J., & Redshaw, C. (2024). Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. RSC Advances, 14(37), 37895-37901. [Link]

-

Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). (2023). protocols.io. [Link]

-

Tan, L., et al. (2022). Postsynthetic acid modification of amino-tagged metal-organic frameworks: Structure-function relationship for catalytic 5-hydroxymethylfurfural synthesis. Chemical Engineering Journal, 446, 137277. [Link]

-

Dey, C., et al. (2021). Post‐Synthetic Modification of Metal–Organic Frameworks Toward Applications. Chemistry – An Asian Journal, 16(1), 2-23. [Link]

-

The Impact of Post-Synthetic Linker Functionalization of MOFs on Methane Storage: The Role of Defects. (2016). Frontiers in Chemistry. [Link]

-

Crystal structure of the prepared MOF. (a) The asymmetric element of... (n.d.). ResearchGate. [Link]

-

Li, B., et al. (2018). Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Journal of Materials Chemistry A, 6(35), 16735-16757. [Link]

-

Development of Multifunctional Metal-Organic Frameworks for Catalytic Applications. (2021). ProQuest. [Link]

-

Supplementary information files for "Metal-organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring-opening polymerization capability.". (2025). Loughborough University Research Repository. [Link]

-

Development of Multifunctional Metal-Organic Frameworks for Catalytic Applications. (2021). ProQuest. [Link]

-

Metal organic framework (MOF): Synthesis and fabrication for the application of electrochemical sensing. (2024). Environmental Engineering Research. [Link]

-

Gong, Y., et al. (2024). Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. RSC Advances, 14(37), 37895-37901. [Link]

Sources

- 1. Metal organic framework (MOF): Synthesis and fabrication for the application of electrochemical sensing [eeer.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. asu.elsevierpure.com [asu.elsevierpure.com]

- 6. Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. protocols.io [protocols.io]

- 9. ossila.com [ossila.com]

Technical Application Note: Schiff Base Formation using 4-(4-Formylphenyl)-2-hydroxybenzoic acid

Introduction & Structural Analysis[1][2][3]

This guide details the protocol for synthesizing Schiff bases (imines) using 4-(4-Formylphenyl)-2-hydroxybenzoic acid as the electrophilic precursor. This specific scaffold is a bifunctional building block often utilized in the development of:

-

Liquid Crystals: Due to the rigid biphenyl core.

-

Metal-Organic Frameworks (MOFs): The salicylate moiety (COOH/OH) acts as a chelating site, while the Schiff base extension provides linker tunability.

-

Bioactive Ligands: Salicylate derivatives possess known anti-inflammatory and antibacterial profiles.

Structural Considerations for Synthesis

The molecule features three distinct functional zones that dictate the reaction conditions:

-

The Aldehyde (-CHO): Located on the distal phenyl ring (para-position), it is sterically unhindered and highly reactive toward primary amines.

-

The Salicylate Core (-COOH, -OH): The intramolecular hydrogen bond between the hydroxyl and carboxylic acid stabilizes the core but significantly reduces solubility in non-polar solvents (e.g., hexane, toluene).

-

The Biphenyl Linkage: Increases molecular rigidity and melting point, often requiring higher boiling solvents (e.g., DMSO, DMF, or Ethanol/THF mixtures) compared to simple benzaldehydes.

Chemical Safety & Handling

-

Hazards: The aldehyde precursor is a skin and eye irritant. Primary amines used as co-reactants are often corrosive.

-

Solubility: The starting material is sparingly soluble in cold ethanol but soluble in hot ethanol, THF, DMF, and DMSO.

-

Stability: The aldehyde is susceptible to oxidation to the carboxylic acid if stored improperly. Ensure the starting material is white/pale yellow; a dark brown color indicates significant oxidation.

Experimental Protocols

Method A: Standard Solvothermal Condensation (Preferred)

Best for: Routine synthesis, gram-scale production, and thermally stable amines.

Materials:

-

4-(4-Formylphenyl)-2-hydroxybenzoic acid (1.0 equiv)

-

Primary Amine (

) (1.0 - 1.1 equiv) -

Solvent: Absolute Ethanol (primary choice) or Methanol. Note: If the starting material does not dissolve in refluxing ethanol, use a 1:1 mixture of Ethanol:THF.

-

Catalyst: Glacial Acetic Acid (2-3 drops).

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 1.0 mmol of 4-(4-Formylphenyl)-2-hydroxybenzoic acid in 20 mL of absolute ethanol.

-

Heating: Heat the mixture to 60°C. If the solid does not fully dissolve, add THF dropwise until a clear solution is obtained.

-

Amine Addition: Add 1.0 mmol of the primary amine slowly to the hot solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Insight: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, the carboxylic acid on the scaffold itself provides some auto-catalysis.

-

-

Reflux: Attach a reflux condenser and heat the mixture at reflux (approx. 78-80°C) for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (Eluent: 5% Methanol in Dichloromethane). The aldehyde spot (

) should disappear.

-

-

Precipitation: Allow the reaction mixture to cool slowly to room temperature. The Schiff base often precipitates as a colored solid (yellow/orange) due to the extended conjugation.

-

Filtration: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted amine.

-

Drying: Dry the product in a vacuum oven at 50°C for 4 hours.

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: High-throughput screening, difficult-to-react amines (sterically hindered), and reducing solvent waste.

Parameters:

-

Power: 150–300 W

-

Temperature: 80–100°C

-

Time: 5–15 minutes

Procedure:

-

Mix 1.0 mmol of the aldehyde and 1.0 mmol of amine in a microwave process vial.

-

Add a minimum amount of solvent (2–3 mL Ethanol) to create a slurry.

-

Irradiate for 5 minutes.

-

Cool and filter as described in Method A.

-

Note: Yields are typically 10-20% higher than reflux methods due to rapid, uniform heating preventing side reactions.

-

Workflows & Mechanisms

Reaction Mechanism

The formation follows a nucleophilic addition-elimination pathway.

Caption: Simplified acid-catalyzed mechanism converting the carbonyl group to an imine linkage.

Experimental Workflow Decision Tree

Caption: Decision matrix for selecting the optimal synthesis method based on reactant properties.

Characterization & Validation

To validate the formation of the Schiff base, compare the spectral data of the product against the starting material.[1]

| Technique | Feature to Monitor | Expected Change |

| FT-IR | C=O Stretch (Aldehyde) | Disappears (was ~1690–1700 cm⁻¹) |

| FT-IR | C=N Stretch (Imine) | Appears at 1610–1630 cm⁻¹ (Strong, Sharp) |

| FT-IR | O-H/N-H Stretch | Broad band 3400–2500 cm⁻¹ remains (due to COOH/OH) |

| 1H NMR | Aldehyde Proton (-CHO) | Disappears (was singlet at ~10.0 ppm) |

| 1H NMR | Azomethine Proton (-CH=N-) | Appears as singlet at 8.2–8.8 ppm |

| 1H NMR | COOH Proton | Broad singlet >12.0 ppm (often invisible if exchanged) |

Troubleshooting Guide

-

Issue: No Precipitate.

-

Cause: Product is too soluble in ethanol.

-

Solution: Concentrate the solution by rotary evaporation to 1/3 volume, then place in a freezer (-20°C) overnight. Alternatively, pour the reaction mixture into ice-cold water (50 mL) to force precipitation (crude method, requires recrystallization).

-

-

Issue: Low Yield / Hydrolysis.

-

Cause: Water in the solvent is reversing the equilibrium.

-

Solution: Use a Dean-Stark trap to remove water azeotropically if using toluene/benzene (though solubility is poor). For ethanol, add 3Å Molecular Sieves to the reaction flask.

-

References

-

Katariya, K. D., et al. (2024).[2] "Coumarin Schiff base derivatives with alkyl 4'-formyl-biphenyl-4-carboxylate: design, synthesis, mesomorphic studies and DFT calculations." Liquid Crystals, 51(10).[3] Link

-

BenchChem. (2025). "Protocols for the Synthesis of 3-Formylsalicylic Acid Derivatives." Application Note. Link

-

Sztanke, K., et al. (2013).[4] "Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates." Medicinal Chemistry Research. Link

-

Scholars Middle East Publishers. (2021). "Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method." Scholars International Journal of Chemistry and Material Sciences. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Couplings for Salicylate Derivatives

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of salicylate derivatives. This guide is structured to address the specific and often frustrating challenges encountered when working with these sterically hindered and electronically complex substrates. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanics to empower you to troubleshoot effectively and improve your yields.

Introduction: The Challenge of Salicylates

Salicylate derivatives are crucial building blocks in medicinal chemistry and materials science. However, their structure presents a unique set of obstacles for the otherwise robust Suzuki-Miyaura coupling. The ortho-positioning of the hydroxyl and carboxyl groups introduces significant steric hindrance and potential for catalyst inhibition through chelation. This guide will walk you through common failure modes and provide actionable, evidence-based solutions.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address the most pressing issues encountered during experimentation.

Q1: My reaction shows low or no conversion of the salicylate-derived aryl halide. What are the likely causes and how can I fix it?

Low to no conversion is the most common issue and typically points to problems in the initial, rate-limiting steps of the catalytic cycle.

Primary Causes:

-

Inefficient Oxidative Addition: The first step, where the palladium catalyst inserts into the carbon-halogen bond, is often slow. This is particularly true for electron-rich salicylates or when using less reactive aryl chlorides.[1][2] The steric bulk from the ortho-substituents further impedes the catalyst's approach.

-

Catalyst Deactivation: The salicylate's hydroxyl and carboxyl groups can chelate to the palladium center, forming stable, inactive complexes that fall out of the catalytic cycle.[3] You may observe the formation of palladium black, a sign of catalyst agglomeration and deactivation.[2]

-

Suboptimal Ligand Choice: A ligand that is not bulky enough may fail to promote the necessary conformational changes in the palladium complex to overcome steric barriers.

Troubleshooting Steps & Solutions:

-

Enhance Oxidative Addition with Ligand Selection: The choice of phosphine ligand is critical. For sterically demanding substrates like salicylates, bulky, electron-rich monophosphine ligands are the standard.[4][5] These ligands stabilize the palladium center and promote the crucial oxidative addition and reductive elimination steps.[3][6]

-

Recommended Ligands: Consider Buchwald-type ligands such as SPhos, XPhos, or RuPhos.[3][7][8] These have proven effective for coupling sterically hindered and electron-rich or -poor aryl chlorides.

-

Rationale: Bulky ligands create a coordinatively unsaturated palladium center that is more reactive towards oxidative addition and facilitates the final reductive elimination step to release the product.[1][6]

-

-

Select the Right Palladium Precatalyst: Modern precatalysts are designed for stability and to ensure the generation of the active Pd(0) species.

-

Recommendation: Use air-stable precatalysts like SPhos Pd G3 or XPhos Pd G3. These complexes contain a carbazole ligand that is readily displaced to generate the active catalyst, often leading to more reproducible results than using a simple salt like Pd(OAc)₂ with a separate ligand.

-

-

Optimize Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the barrier to oxidative addition.[1]

-

Protocol: Start with a temperature around 80-100 °C in a solvent like dioxane or toluene. If conversion remains low, a systematic increase to 110-120 °C may be beneficial, but monitor for potential substrate decomposition.

-

Q2: I'm observing a significant amount of a byproduct corresponding to my boronic acid starting material, but with a hydrogen instead of the boron group. What is happening?

This is a classic sign of protodeboronation (or protodeborylation), a major side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming your nucleophile.[9][10]

Primary Causes:

-

Presence of Protic Sources: Water is often a key player in this side reaction.[11] While Suzuki couplings often tolerate or even benefit from some water, excess water can accelerate protodeboronation.

-

Base-Catalyzed Decomposition: The base, essential for activating the boronic acid, can also promote its decomposition.[11][12] The rate and mechanism of protodeboronation are highly pH-dependent.[13]

-

Substrate Instability: Electron-deficient or heteroaromatic boronic acids are particularly prone to this side reaction.[10]

-

High Temperatures & Long Reaction Times: Prolonged exposure to harsh conditions increases the likelihood of boronic acid degradation.[10]

Troubleshooting Steps & Solutions:

-

Switch to a More Stable Boron Reagent: This is the most effective strategy.

-

Potassium Organotrifluoroborates (R-BF₃K): These reagents are crystalline, air- and moisture-stable, and show a significantly lower tendency to undergo protodeboronation compared to boronic acids.[7][8][14][15] They are now commercially available or can be easily prepared from the corresponding boronic acid.

-

Boronate Esters (e.g., Pinacol Esters): These are generally more stable than boronic acids and can be used to suppress protodeboronation.[16]

-

-

Optimize the Base and Solvent System:

-

Base Selection: If protodeboronation is severe, consider using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[5][17] In some cases, anhydrous conditions with a base like potassium phosphate (K₃PO₄) can be beneficial.[5]

-

Solvent Conditions: Use anhydrous solvents and consider minimizing the amount of water if you are using an aqueous base system. Ensure all reagents are dry.

-

-

Control Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting aryl halide is consumed, work up the reaction promptly to prevent prolonged exposure of the remaining boronic acid to the reaction conditions.

Q3: My yield is low, and I've isolated the corresponding phenol of my salicylate derivative. How can I prevent this?

The formation of a phenol from your aryl halide starting material suggests a competing reaction pathway is dominating.

Primary Causes:

-

Hydroxide-Mediated Aryl Halide Decomposition: Under strongly basic conditions and high temperatures, particularly with electron-deficient aryl halides, nucleophilic aromatic substitution with hydroxide ions from the aqueous base can occur.

-

Catalyst-Mediated Dehalogenation: In some cases, a side reaction involving β-hydride elimination can lead to the dehalogenated arene, which might then be more susceptible to other reactions.[1]

Troubleshooting Steps & Solutions:

-

Modify the Base: This is the most critical parameter to adjust.

-

Recommendation: Switch from strong hydroxide bases (like NaOH or KOH) to carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases.[18][19] These provide sufficient basicity for the catalytic cycle but are less nucleophilic, reducing the chance of direct reaction with the aryl halide.

-

Rationale: The role of the base is to activate the boronic acid to form a more nucleophilic borate species for transmetalation.[20][21] A base that is too strong or nucleophilic can lead to undesired side reactions with the substrate.

-

-

Use a Non-Aqueous System: If phenol formation persists, moving to an anhydrous solvent system (e.g., dry dioxane, toluene, or 2-MeTHF) with a non-hydroxide base like K₃PO₄ can eliminate the source of the hydroxide nucleophile.

Data Summary & Recommended Conditions

The following table provides starting points for optimizing the Suzuki-Miyaura coupling of a generic salicylate-derived aryl bromide.

| Parameter | Recommendation 1 (Standard) | Recommendation 2 (For Protodeboronation) | Recommendation 3 (For Hindered Substrates) | Rationale |

| Palladium Source | SPhos Pd G3 (1-3 mol%) | SPhos Pd G3 (1-3 mol%) | RuPhos Pd G3 (2-5 mol%) | Precatalysts offer stability and reliable activation. RuPhos can be superior for very hindered systems.[7] |

| Boron Reagent | Arylboronic Acid (1.2-1.5 eq) | Aryl-BF₃K (1.1-1.2 eq) | Arylboronic Acid Pinacol Ester (1.5 eq) | BF₃K salts and esters offer superior stability against protodeboronation.[15][22] |

| Base | K₂CO₃ (2-3 eq) | K₃PO₄ (2-3 eq) | K₃PO₄ (3 eq) | K₃PO₄ is a strong, non-nucleophilic base suitable for sensitive substrates.[5] |

| Solvent | Dioxane / H₂O (10:1) | Anhydrous Toluene or 2-MeTHF | 2-MeTHF | Anhydrous conditions minimize protodeboronation. 2-MeTHF is a good alternative to dioxane.[5] |

| Temperature | 100 °C | 80-100 °C | 110 °C | Higher temperatures may be needed to overcome the steric barrier in challenging couplings.[1] |

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

This diagram outlines the fundamental steps of the reaction. The challenges with salicylates often arise during the 'Oxidative Addition' and 'Transmetalation' steps.

Caption: A logical workflow for troubleshooting common issues.

Optimized Experimental Protocol

This protocol provides a robust starting point for the coupling of a sterically hindered 5-bromosalicylic acid derivative with a generic arylboronic acid.

Materials:

-

5-Bromosalicylic Acid Derivative (1.0 mmol, 1.0 eq)

-

Arylboronic Acid (1.5 mmol, 1.5 eq)

-

SPhos Pd G3 (0.02 mmol, 2 mol%)

-

Potassium Phosphate (K₃PO₄, 3.0 mmol, 3.0 eq), finely powdered

-

Anhydrous Dioxane (5 mL)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 5-bromosalicylic acid derivative, the arylboronic acid, and potassium phosphate.

-

Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.

-

Catalyst Addition: Add the SPhos Pd G3 precatalyst to the flask.

-

Solvent Addition: Add the anhydrous dioxane via syringe.

-

Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

-

Molander, G. A., & Cantavella, B. C. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki−Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(15), 5473–5478. [Link]

-

Wikipedia. (2023). Protodeboronation. [Link]

-

Thomas, A. A., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 144(47), 21535–21546. [Link]

-

Molander, G. A., & Fumagalli, T. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(1), 363–369. [Link]

-

Walters, Z. S., et al. (2022). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Journal of Chemical Information and Modeling, 62(21), 5129–5140. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. The Journal of Organic Chemistry, 72(10), 3841–3846. [Link]

-

CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

-

Molander, G. A., & Cantavella, B. C. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(15), 5473-5478. [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

-

Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(21), 6435-6443. [Link]

-

Singh, U., & Kumar, S. (2021). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Asian Journal of Organic Chemistry, 10(9), 2136-2159. [Link]

-

Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? [Link]

-

ResearchGate. (2020). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

-

Reddy, K. S., et al. (2013). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry, 11(29), 4747-4753. [Link]

-

Ali, H., et al. (2023). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega, 8(28), 25333–25344. [Link]

-

Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. [Link]

-

Ikawa, T., et al. (2023). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 25(25), 4690–4695. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 46(29), 5554-5558. [Link]

-

ResearchGate. (2020). Optimization of the reaction conditions for Suzuki coupling reaction. [Link]

-

Fairlamb, I. J. S., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(4), 687–700. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Sharma, A., et al. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd, 4(7), 18-24. [Link]

-

Bio, M. M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(41), 30043-30048. [Link]

-

MDPI. (2023). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. [Link]

-

Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions? [Link]

-

Zhang, T., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(7), 748-751. [Link]

-

Ali, H., et al. (2023). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega, 8(28), 25333–25344. [Link]

-

The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Protodeboronation - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 13. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. semanticscholar.org [semanticscholar.org]

- 21. Suzuki Coupling [organic-chemistry.org]

- 22. pubs.acs.org [pubs.acs.org]

Technical Support Center: Optimizing the Solubility of 4-(4-Formylphenyl)-2-hydroxybenzoic Acid in DMF/Ethanol Systems

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for systematically optimizing the solubility of 4-(4-Formylphenyl)-2-hydroxybenzoic acid. We will move beyond simple protocols to explore the underlying physicochemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental needs.

Section 1: Foundational Principles of Solubility

This section addresses the fundamental properties of the target molecule and the solvent system, which are crucial for making informed experimental decisions.

Q1: What are the key physicochemical properties of 4-(4-Formylphenyl)-2-hydroxybenzoic acid that influence its solubility?

4-(4-Formylphenyl)-2-hydroxybenzoic acid is a complex molecule with several functional groups that dictate its solubility behavior:

-

Biphenyl Core: The two connected phenyl rings create a large, rigid, and relatively non-polar backbone. This structure contributes to poor aqueous solubility and requires organic solvents to overcome the crystal lattice energy.

-

Carboxylic Acid (-COOH) and Phenolic Hydroxyl (-OH) Groups: These are polar, protic groups capable of forming hydrogen bonds. Their presence makes the molecule's solubility highly dependent on the protonation state. In a solution with a pH above the pKa of these groups, the molecule will deprotonate to form a significantly more polar, and thus more soluble, carboxylate and/or phenoxide salt.[1][2] The polar nature of these groups necessitates polar solvents for effective dissolution.

-

Formyl Group (-CHO): The aldehyde group adds to the overall polarity of the molecule but is less influential than the acidic groups.

The interplay between the non-polar biphenyl core and the polar, hydrogen-bonding functional groups results in challenging solubility characteristics in many common single-solvent systems.

Q2: How does the DMF/Ethanol co-solvent system work to improve solubility?

A co-solvent system leverages the unique properties of two or more miscible solvents to create a more favorable environment for a solute than either solvent alone.[3][4] This is a primary strategy for dissolving poorly soluble compounds.[5]

-

N,N-Dimethylformamide (DMF): A polar aprotic solvent. It is an excellent hydrogen bond acceptor and is highly effective at solvating a wide range of organic molecules.

-

Ethanol (EtOH): A polar protic solvent. It can act as both a hydrogen bond donor and acceptor.